KRAS G12C inhibitor 5
Descripción general
Descripción
KRAS G12C inhibitor 5 is a chemical compound that has been developed to target the KRAS G12C mutation. This mutation is found in many types of cancer, including lung, colorectal, and pancreatic cancer. The KRAS G12C mutation is a driver mutation, meaning that it is responsible for the growth and spread of cancer cells. Therefore, targeting this mutation is a promising approach for the development of new cancer treatments.
Aplicaciones Científicas De Investigación
Anti-Tumor Immunity
The KRAS G12C inhibitor, specifically AMG 510, has demonstrated significant promise in the realm of anti-tumor immunity. This inhibitor has been observed to lead to the regression of KRASG12C tumors and enhance the anti-tumor efficacy of chemotherapy and targeted agents. Importantly, in immune-competent mice, treatment with AMG 510 resulted in a pro-inflammatory tumor microenvironment, producing durable cures alone and in combination with immune-checkpoint inhibitors. This suggests its potential as a transformative therapy for patients lacking effective treatments (Canon et al., 2019).
Non-Uniform Cellular Response
Research has indicated that cancer cells respond to KRAS G12C inhibition in a non-uniform manner. Shortly after treatment, some cancer cells enter a quiescent state with low KRAS activity, while others bypass this effect to resume proliferation. This rapid divergent response highlights the need for additional strategies to overcome adaptive cellular mechanisms for effective treatment (Xue et al., 2020).
Resistance Mechanisms
A significant challenge in the use of KRAS G12C inhibitors is the development of drug resistance. Research suggests that resistance to these inhibitors can arise through various mechanisms, emphasizing the need for combination therapies or alternative approaches to circumvent resistance (Dunnett-Kane et al., 2021).
Target Engagement Assessment
Advanced techniques like ultra-sensitive immunoaffinity 2D-LC-MS/MS have been developed for assessing KRAS G12C target engagement by covalent inhibitors in tumor biopsies. This approach enables precise quantification of both free and inhibitor-bound KRAS G12C proteins, crucial for understanding the drug's pharmacodynamics and resistance mechanisms in clinical studies (Meng et al., 2022).
Novel Inhibitor Discovery
Computational methods have been used to identify new and selective KRASG12C covalent inhibitors. This approach involves pharmacophore modeling, docking, and free-energy perturbations to prioritize compounds with the best profiles, offering a pathway to discover novel inhibitors with potentially improved efficacy (Mortier et al., 2020).
Clinical Stage Development
Clinical stage development of KRAS G12C inhibitors, like GDC-6036, highlights the progress in treating KRAS G12C-positive cancers. These inhibitors have shown promise in preclinical models and are progressing through clinical trials, representing significant advancements in targeting historically "undruggable" mutations (Purkey, 2022).
Quantifying Drug Inhibitor Activity
Mass spectrometry methods have been developed to measure therapeutic drug activity in vivo. This is particularly important for KRAS G12C inhibitors, as it enables understanding the relationship between target occupancy and the therapeutic effect, which is critical for drug discovery and development (Tran et al., 2023).
Activity and Resistance Overview
Studies have focused on the activity and resistance mechanisms of KRAS-G12C inhibitors. Understanding these aspects is crucial for improving treatment strategies and overcoming resistance in clinical settings (Liu et al., 2021).
Propiedades
IUPAC Name |
2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBMFMBHWUYHS-DQEYMECFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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